molecular formula C16H13N3OS B2500128 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide CAS No. 1798520-20-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide

Cat. No. B2500128
CAS RN: 1798520-20-3
M. Wt: 295.36
InChI Key: JCHJCZMMUZFZKI-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” is a complex organic compound that contains a pyridine and thiophene group . These types of compounds are often used in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the pyridine and thiophene groups. These groups are aromatic and would contribute to the stability of the molecule .

Scientific Research Applications

Antitumor Activity : The study of various substituted pyridine-2-carboxaldehyde thiosemicarbazones, including compounds related to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide, has shown significant antineoplastic activity in mice bearing the L1210 leukemia. These compounds, synthesized through a sequence of oxidation, reduction, and condensation reactions, demonstrated potent inhibition against leukemia, with some leading to long-term survivors at specific dosages (Liu, Lin, & Sartorelli, 1992).

Amide Rotational Barriers Study : Pyridine carboxamides, including structures similar to this compound, have been explored for their medicinal properties, necessitating a detailed investigation of their energetics. Dynamic nuclear magnetic resonance was used to measure amide rotational barriers in picolinamide and nicotinamide, providing insights into the energetic differences and the importance of amide rotations in biological systems (Olsen et al., 2003).

Synthesis and Evaluation in Medicinal Chemistry : The kilogram-scale synthesis of novel compounds for medicinal applications, such as mGlu5 negative allosteric modulators, involves complex synthetic routes that include pyridine N-oxidation and SNAr reactions. These processes highlight the challenges and innovations in synthesizing compounds related to this compound for pharmaceutical research and development (David et al., 2017).

Ligand Stability in Coordination Chemistry : The synthesis and study of compounds like 2-(2′-thienyl)-pyridine and methyl α-picolyl sulphide, which are structurally related to this compound, contribute to our understanding of ligand stability in metal complexes. These studies offer insights into the coordination of sulfur atoms in aromatic systems and their ability to form stable complexes with transition metals (Kahmann, Sigel, & Erlenmeyer, 1964).

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJCZMMUZFZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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